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Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

Cat. No.: B137635

This guide provides a detailed comparison of the spectroscopic data for various isomers of
dichlorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other fine
chemicals. Understanding the distinct spectroscopic signatures of each isomer is paramount for
researchers, scientists, and drug development professionals in ensuring compound identity and
purity. The following sections present a comprehensive analysis of *H NMR, 3C NMR, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental
protocols.

Data Presentation

The spectroscopic data for the dichlorobenzaldehyde isomers are summarized in the tables
below, allowing for a direct comparison of their key features.

'H NMR Spectroscopic Data

The chemical shifts (&) are reported in parts per million (ppm) relative to a standard reference.
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Aldehyde Proton

Aromatic Protons 8 Coupling

Isomer
(CHO) & (ppm) (ppm) Constants (J, Hz)

2,3- .

] 10.49 7.85,7.71, 7.36 Not specified
Dichlorobenzaldehyde

J(A,D)=0.8,

2 4- J(B,D)=8.2,

] 10.39 7.85, 7.45, 7.36
Dichlorobenzaldehyde J(B,C)=0.4,

J(C,D)=2.0[1]

2,6-

] Not explicitly found Not explicitly found Not explicitly found
Dichlorobenzaldehyde
3,4- J(C,D)=8.2,

_ 9.95 7.96,7.73, 7.64
Dichlorobenzaldehyde J(B,C)=1.8[2]
3,5-

9.93 7.75,7.60 J(B,C)=2.0[3]

Dichlorobenzaldehyde

3C NMR Spectroscopic Data

The chemical shifts (8) are reported in parts per million (ppm).

Isomer

Carbonyl Carbon (C=0) &
(ppm)

Aromatic Carbons & (ppm)

2,3-Dichlorobenzaldehyde

Data available, specific shifts

not listed in search results[4][5]

Data available, specific shifts

not listed in search results[4][5]

2,4-Dichlorobenzaldehyde

Not explicitly found

Not explicitly found

2,6-Dichlorobenzaldehyde

Data available, specific shifts

not listed in search results[6][7]

Data available, specific shifts

not listed in search results[6][7]

3,4-Dichlorobenzaldehyde

Not explicitly found

Not explicitly found

3,5-Dichlorobenzaldehyde

Data available, specific shifts

not listed in search results[8][9]

Data available, specific shifts

not listed in search results[8][9]
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Infrared (IR) Spectroscopy Data

Key absorption frequencies are reported in wavenumbers (cm~1).

Aldehyde C-H Aromatic C=C
Isomer C=0 Stretch (cm™?)
Stretch (cm™?) Stretch (cm™?)
2,3-
] ~1700-1740 ~2750 & 2850 ~1475-1600
Dichlorobenzaldehyde
2,4-
~1705 ~2750 & 2850 ~1475-1600

Dichlorobenzaldehyde

2,6-
Dichlorobenzaldehyde

Data available,
specific frequency not
listed in search
results[10][11]

Data available,
specific frequency not
listed in search
results[10][11]

Data available,
specific frequency not
listed in search
results[10][11]

3,4-
Dichlorobenzaldehyde

~1690-1700

~2700-2850

Data available,
specific frequency not
listed in search
results[12]

3,5-
Dichlorobenzaldehyde

Data available,
specific frequency not
listed in search
results[13][14]

Data available,
specific frequency not
listed in search
results[13][14]

Data available,
specific frequency not
listed in search
results[13][14]

Note: General frequency ranges for aldehyde and aromatic stretches are based on established

spectroscopic principles.[15][16][17][18]

Mass Spectrometry (MS) Data

The mass-to-charge ratio (m/z) for the molecular ion and key fragments are listed. All isomers

have a molecular weight of approximately 175.01 g/mol .[5][10][12]
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Isomer

Molecular lon (M*) m/z

Key Fragment lons m/z

2,3-Dichlorobenzaldehyde

174 (base peak often M-1)

Data available, specific
fragments not listed in search

results[5]

2,4-Dichlorobenzaldehyde

174 (with isotopic peaks at
176, 178)

173 (M-1), 145, 111, 75[1]

Data available, specific

2,6-Dichlorobenzaldehyde 174 fragments not listed in search
results[10]
Data available, specific
3,4-Dichlorobenzaldehyde 174 fragments not listed in search
results[12]
) 173 (M-1), 175 (isotopic peak)
3,5-Dichlorobenzaldehyde 174

[14][19]

Note: The fragmentation of aromatic aldehydes typically involves the loss of a hydrogen atom
(M-1) or the entire aldehyde group (M-29).[20][21]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on spectrometers operating at frequencies ranging
from 90 MHz to 400 MHz.[1][2][3][22]

o Sample Preparation: A small quantity of the dichlorobenzaldehyde isomer (e.g., 30-40 mg)

was dissolved in approximately 0.5 mL of a deuterated solvent, typically chloroform-d
(CDCls) or carbon tetrachloride (CCla).[1][2][3][22]

o Data Acquisition: The dissolved sample was transferred to an NMR tube. Spectra were

recorded at room temperature. Chemical shifts were referenced to the residual solvent peak
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or an internal standard like tetramethylsilane (TMS).[23]

o Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the
spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

IR spectra were obtained using Fourier Transform Infrared (FTIR) spectrometers.

o Sample Preparation: Solid samples were typically prepared as Potassium Bromide (KBr)
pellets.[24][25] Alternatively, spectra were recorded using an Attenuated Total Reflectance
(ATR) accessory where the neat sample is placed in direct contact with the crystal.[24] For
gas-phase measurements, the sample was vaporized.[10]

o Data Acquisition: A background spectrum was collected first. The sample was then scanned,
and the resulting spectrum is a ratio of the sample scan to the background scan. Data is
typically collected over a range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra were acquired using mass spectrometers, often coupled with a Gas
Chromatography (GC) inlet.

o Sample Introduction: The sample was introduced into the ion source, where it was vaporized
and ionized.

« lonization: Electron lonization (El) is a common method, typically using an energy of 70 eV.
[11[19]

e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

» Detection: An electron multiplier or similar detector was used to detect the ions, generating
the mass spectrum.

Visualization
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The logical workflow for the comparative analysis of dichlorobenzaldehyde isomers is depicted
below.

Sample Handling

Dichlorobenzaldehyde Isomer Sample

Spectroscopic Analysis

NMR Spectroscopy

(*H & 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Spectral Data Extraction
- Chemical Shifts (d)
- Frequencies (cm™?)
- m/z Ratios

Comparative Analysis
- Identify unique peaks
- Compare fragmentation
- Correlate structure

Conclusion

Isomer Identification & Differentiation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison of Isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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